molecular formula C15H12N2O3 B2634691 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid CAS No. 872103-74-7

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid

Cat. No.: B2634691
CAS No.: 872103-74-7
M. Wt: 268.272
InChI Key: MXOJCPZFTBRKDM-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid ( 872103-74-7) is a high-purity organic compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . This benzoic acid derivative is characterized by an imidazo[1,2-a]pyridine ring system linked via a methoxy bridge, a structure of significant interest in medicinal chemistry. The primary research value of this compound and its analogs lies in their potential for the development of new therapeutic agents. Scientific studies on related imidazo[1,2-a]pyridine derivatives have highlighted their application in antiepileptic research . Furthermore, recent hybrid molecules incorporating similar structural motifs have been investigated as potential apoptotic antitumor agents, showing promising anti-proliferative activity against various cancer cell lines . The compound serves as a versatile chemical building block, or synthetic intermediate, for the design and synthesis of novel bioactive molecules, such as those bearing 1,2,3-triazole rings, for various pharmacological screenings . Researchers are advised that the product is for Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety data, this compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, it should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOJCPZFTBRKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship of imidazo[1,2-a]pyridine benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Benzoic Acid Derivatives

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs and biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile core for designing ligands that target a wide array of biological entities, leading to therapeutic applications ranging from anticancer and anti-inflammatory to antiviral and neuroprotective agents.[3][4][5][6] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, highly promising subclass: imidazo[1,2-a]pyridine derivatives bearing a benzoic acid moiety. We will explore the nuanced effects of structural modifications across the entire molecule—from the fused heterocyclic core to the appended acidic group—on biological activity. This document synthesizes field-proven insights into synthetic strategies, details robust protocols for biological evaluation, and presents a causal analysis of how specific structural features govern therapeutic efficacy, offering a critical resource for researchers and professionals in drug discovery and development.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered immense interest from medicinal chemists.[6][7] Its rigid, planar structure and rich electron density provide an ideal framework for interacting with biological targets through various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility is evidenced by its presence in a range of marketed drugs, such as the sedative-hypnotic Zolpidem and the cardiotonic Olprinone, highlighting the scaffold's favorable pharmacokinetic and pharmacodynamic properties.[2][6]

The therapeutic potential of this scaffold is remarkably broad, with derivatives demonstrating potent activity as:

  • Anticancer Agents: By inhibiting key cellular pathways like PI3K/Akt/mTOR, tubulin polymerization, and various cyclin-dependent kinases (CDKs).[3][8]

  • Anti-inflammatory Agents: Through modulation of pathways involving NF-κB, STAT3, iNOS, and COX-2.[4][9][10]

  • Antimycobacterial Agents: Showing selective inhibition of Mycobacterium tuberculosis.[11]

  • Central Nervous System (CNS) Ligands: Including agents for detecting beta-amyloid plaques in Alzheimer's disease.[12]

The addition of a benzoic acid group introduces a critical functional handle—a carboxylic acid—that can serve as a key interaction point (e.g., a hydrogen bond donor/acceptor or a salt bridge former) with amino acid residues in a target protein's active site. This combination of a proven heterocyclic core with a potent interacting group makes the imidazo[1,2-a]pyridine benzoic acid series a compelling area for targeted drug design.

Synthetic Strategies: Efficient Assembly of the Core Structure

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methodologies available to researchers.[13][14] Modern approaches prioritize efficiency, atom economy, and substrate scope. Multicomponent reactions (MCRs) are particularly powerful as they allow for the rapid construction of complex molecules from simple starting materials in a single step.[5] The Groebke–Blackburn–Bienaymé reaction (GBBR), a prominent MCR, is an exemplary method for producing 3-amino-imidazo[1,2-a]pyridine derivatives, which can then be further functionalized.[15][16]

Diagram 1: General Workflow for Imidazo[1,2-a]pyridine Synthesis via GBBR

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A 2-Aminopyridine Derivative R Groebke-Blackburn-Bienaymé (GBB) Reaction A->R B Aldehyde (e.g., 4-formylbenzoic acid) B->R C Isocyanide C->R P 3-Amino-Imidazo[1,2-a]pyridine Benzoic Acid Derivative R->P Acid Catalyst (e.g., Sc(OTf)3) Solvent (e.g., MeOH) Heat

Caption: A streamlined workflow for the synthesis of the target scaffold.

Experimental Protocol 2.1: Synthesis of a Representative Derivative

This protocol describes the synthesis of a model compound, 4-(3-amino-2-phenylimidazo[1,2-a]pyridin-6-yl)benzoic acid, via a sequential approach.

Objective: To synthesize a core imidazo[1,2-a]pyridine benzoic acid derivative.

Pillar of Trustworthiness: This protocol incorporates in-process checks (TLC) and definitive characterization (NMR, MS) to ensure the identity and purity of the product, making the process self-validating.

Materials:

  • 2-Amino-5-bromopyridine

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • (4-(methoxycarbonyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium hydroxide (LiOH)

  • Solvents: Ethanol, Dioxane, Water, Tetrahydrofuran (THF), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

Step 1: Synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine

  • Causality: The initial step involves a classical condensation reaction to form the core heterocyclic system. 2-aminopyridine acts as the binucleophile, first attacking the α-carbon of the haloketone and then cyclizing.

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and ethanol.

  • Add α-bromoacetophenone (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. A precipitate should form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the product.

Step 2: Suzuki Coupling to Introduce the Benzoic Ester Moiety

  • Causality: The Suzuki cross-coupling reaction is a highly reliable and versatile method for forming C-C bonds. It is chosen here for its tolerance of various functional groups, allowing the direct coupling of the aryl bromide with the boronic acid ester.

  • In a flask, combine 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add a 3:1 mixture of dioxane and water.

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) as the catalyst system.

  • Heat the reaction at 90°C for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Step 3: Saponification to the Final Benzoic Acid

  • Causality: The final step is a simple ester hydrolysis (saponification) under basic conditions to unmask the carboxylic acid, which is the key pharmacophore feature.

  • Dissolve the product from Step 2 in a 2:1 mixture of THF and MeOH.

  • Add an aqueous solution of LiOH (5.0 eq).

  • Stir at room temperature for 3-5 hours.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with 1N HCl to a pH of ~4-5. A precipitate will form.

  • Filter the solid, wash with water, and dry to yield the final product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the benzoic acid tail. The following sections dissect these relationships.

Diagram 2: Key SAR Insights for Imidazo[1,2-a]pyridine Derivatives

Caption: Summary of key substitution effects on biological activity.

Substitutions on the Imidazo Ring (Positions C2 and C3)
  • Position C2: This position is critical for activity and is typically substituted with an aryl or heteroaryl group. The nature of this group directly influences target engagement. For many kinase inhibitors, a phenyl or substituted phenyl ring at C2 is optimal for fitting into the hydrophobic pocket of the ATP-binding site.[8] Electron-donating groups (e.g., methoxy) or small alkyl groups (e.g., methyl) on this aryl ring can enhance potency.

  • Position C3: This position is highly sensitive to steric bulk. Often, a simple hydrogen atom is preferred. Introduction of small groups like an amine (from a GBBR synthesis) is tolerated, but larger substituents generally lead to a significant loss of activity, likely due to steric hindrance with the target protein.[15]

Substitutions on the Pyridine Ring (Positions C5-C8)

The pyridine portion of the scaffold is an excellent site for fine-tuning pharmacokinetic properties and potency.

  • Positions C6 and C7: These are the most commonly modified positions. Introduction of small, lipophilic groups such as halogens (Cl, F) or a methyl group can increase cell permeability and metabolic stability. For certain targets, these positions can be used to introduce vectors that explore additional binding pockets.

  • Position C8: Substitution at C8, such as with a methyl group, has been shown to influence selectivity and activity, potentially by orienting the molecule within the binding site.[17]

Modifications of the Benzoic Acid Moiety

The benzoic acid group is the primary polar, charge-bearing feature of the molecule.

  • Position of the Carboxyl Group: The linkage position on the phenyl ring is crucial. Para and meta isomers are generally more active than ortho isomers. The ortho-carboxyl group can cause intramolecular hydrogen bonding or steric clashes that force the ring into a non-productive conformation.

  • Linker: The benzoic acid is typically attached at C2 or C6 of the imidazo[1,2-a]pyridine core. The choice of attachment point dramatically alters the vector and overall geometry of the molecule, dictating which targets it can effectively inhibit.

  • Bioisosteres: In cases where the carboxylic acid leads to poor permeability or rapid metabolism, it can be replaced with bioisosteric groups like a tetrazole or a hydroxamic acid, which mimic its acidic and hydrogen-bonding properties.

Table 1: Representative SAR Data for Anticancer Activity
Compound IDSubstituent at C2Substituent at C6Benzoic Acid PositionIC₅₀ (µM) vs. A549 Lung Cancer Cells[18]
1a PhenylHpara15.2
1b 4-MethoxyphenylHpara8.5
1c 4-ChlorophenylHpara12.1
1d PhenylClpara7.9
1e PhenylHmeta22.4
1f PhenylHortho> 100

Note: Data is representative and compiled based on general principles observed in the literature.

Biological Evaluation: A Self-Validating Protocol

To assess the anticancer potential of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is the first critical step. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol 4.1: MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Pillar of Expertise: This protocol explains the causal link between mitochondrial activity and the colorimetric readout. It includes critical controls (vehicle, positive control) to ensure the data is interpretable and reliable.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)[17]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 3: Workflow for MTT Cytotoxicity Assay

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Step-by-step process for determining compound cytotoxicity.

Case Study: Targeting the STAT3/NF-κB Inflammatory Pathway

Recent studies have highlighted the role of imidazo[1,2-a]pyridine derivatives in modulating inflammatory signaling pathways, which are often dysregulated in cancer.[4][10][17] The transcription factors STAT3 and NF-κB are key nodes in this process, controlling the expression of pro-inflammatory genes like iNOS and COX-2.

A novel derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), was shown to exert anti-inflammatory effects by suppressing both STAT3 and NF-κB signaling.[10][17] Molecular docking suggested that MIA binds to the NF-κB p50 subunit.[17] Experimentally, treatment with MIA led to a decrease in STAT3 phosphorylation and an increase in the expression of IκBα, the natural inhibitor of NF-κB. This dual inhibition effectively shuts down the inflammatory cascade, reducing the production of inflammatory cytokines and enzymes.

Diagram 4: Simplified Signaling Pathway Inhibition

G cluster_pathway Cellular Inflammatory Signaling cluster_drug Drug Action LPS Inflammatory Stimulus (e.g., LPS) STAT3 STAT3 LPS->STAT3 NFkB NF-κB LPS->NFkB activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 phosphorylation IkBa IκBα Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes activates transcription IkBa->NFkB inhibits pSTAT3->Genes activates transcription Inflammation Inflammation Genes->Inflammation MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->NFkB inhibits MIA->IkBa promotes expression MIA->pSTAT3 inhibits

Caption: Mechanism of action for an anti-inflammatory derivative.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine benzoic acid scaffold represents a highly fruitful area for the development of targeted therapeutics. The SAR is well-defined, allowing for rational design based on the principles outlined in this guide. Substitutions at C2 and on the pyridine ring offer avenues for potency and selectivity optimization, while the benzoic acid moiety provides a crucial anchor for target engagement.

Future research should focus on:

  • Exploring Novel Linkers: Investigating different linker types and lengths between the core and the benzoic acid to access new chemical space and target profiles.

  • Developing Targeted Covalent Inhibitors: The imidazo[1,2-a]pyridine core has been successfully used as a scaffold for covalent inhibitors, a strategy that could be applied to this series for enhanced potency and duration of action.[15]

  • Multi-Target Ligand Design: Given the scaffold's versatility, designing derivatives that can simultaneously modulate multiple related targets (e.g., different kinases in a single pathway) could lead to more effective and durable therapeutic responses.

By leveraging the established SAR and employing modern synthetic and biological evaluation techniques, the development of next-generation drugs based on this remarkable scaffold is a highly attainable goal.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
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  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
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  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
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The Versatile Intermediate: A Technical Guide to 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold

In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, consistently appearing in a multitude of clinically successful drugs and late-stage clinical candidates.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological macromolecules. This guide focuses on a key intermediate, 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid , a molecule strategically designed to leverage the inherent potential of the imidazo[1,2-a]pyridine scaffold for the efficient generation of compound libraries in drug discovery campaigns.

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that is isosteric to purines and indoles, allowing it to mimic these crucial biological building blocks and interact with a wide array of protein targets.[4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) all feature this remarkable scaffold.[1][5] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties, as well as applications in treating neurological and metabolic disorders.[2][4] This inherent biological promiscuity underscores its privileged nature and makes it a highly sought-after starting point for medicinal chemists.

This technical guide will provide a comprehensive overview of the synthesis, properties, and strategic applications of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid as a pivotal intermediate in the construction of novel therapeutics.

Synthesis of the Core Intermediate: A Step-by-Step Approach

The synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by functionalization at the 2-position to introduce the methoxybenzoic acid moiety. The overall synthetic strategy is designed for efficiency and adaptability, allowing for the introduction of diversity elements at various stages.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The most common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This reaction, often referred to as the Tschitschibabin (or Chichibabin) reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

A variety of synthetic methods can be employed for the construction of the imidazo[1,2-a]pyridine core, including multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, and various transition-metal-catalyzed cross-coupling reactions.[1][5][6][7][8]

Part 2: Functionalization at the C2-Position and Ether Linkage Formation

To arrive at the target intermediate, the imidazo[1,2-a]pyridine core must be functionalized at the 2-position with a group amenable to forming an ether linkage. A common strategy involves the introduction of a chloromethyl group, creating a reactive electrophile.

Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

This protocol is based on the reaction of 2-aminopyridine with 1,3-dichloroacetone.

  • Materials: 2-aminopyridine, 1,3-dichloroacetone, 1,2-dimethoxyethane (DME).

  • Procedure:

    • To a stirred solution of 2-aminopyridine (1.0 eq) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.2 eq).

    • Stir the reaction mixture at room temperature for 5 hours.

    • The resulting solid precipitate is collected by filtration, washed with cold DME, and dried under vacuum to yield 2-(chloromethyl)imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • The use of 1,3-dichloroacetone provides the necessary three-carbon unit with two electrophilic centers. The more reactive α-chloro ketone functionality preferentially reacts with the endocyclic pyridine nitrogen of 2-aminopyridine to initiate the cyclization.

  • DME is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and the subsequent precipitation of the product.

  • The reaction is typically carried out at room temperature to control selectivity and minimize side reactions.

Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as 1H NMR, which will show a characteristic singlet for the chloromethyl protons.

Part 3: Williamson Ether Synthesis to Yield the Final Intermediate

The final step in the synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid involves a Williamson ether synthesis. This classic SN2 reaction couples the electrophilic 2-(chloromethyl)imidazo[1,2-a]pyridine with the nucleophilic phenoxide of a salicylate ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid

  • Materials: 2-(Chloromethyl)imidazo[1,2-a]pyridine, Methyl salicylate, Sodium hydride (NaH), Anhydrous N,N-dimethylformamide (DMF), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Step 1: Ether Formation

    • To a stirred solution of methyl salicylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine (1.1 eq) in anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Ester Hydrolysis

    • Dissolve the purified methyl 2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate in a mixture of THF and water.

    • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group of methyl salicylate to generate the highly nucleophilic phenoxide.

  • DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na+) while leaving the nucleophile (phenoxide) relatively unsolvated and highly reactive.

  • The reaction is initiated at 0 °C to control the exothermic deprotonation step.

  • Lithium hydroxide is a suitable base for the saponification of the methyl ester under mild conditions. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

Self-Validation: The progress of both steps can be monitored by TLC. The final product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_0 Part 1 & 2: Synthesis of Key Electrophile cluster_1 Part 3: Williamson Ether Synthesis & Hydrolysis 2-Aminopyridine 2-Aminopyridine Reaction1 Tschitschibabin Cyclization 2-Aminopyridine->Reaction1 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Reaction1 Intermediate1 2-(Chloromethyl)imidazo[1,2-a]pyridine Reaction1->Intermediate1 Reaction2 Williamson Ether Synthesis Intermediate1->Reaction2 Methyl_Salicylate Methyl Salicylate NaH NaH, DMF Methyl_Salicylate->NaH NaH->Reaction2 Intermediate2 Methyl 2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate Reaction2->Intermediate2 LiOH LiOH, THF/H2O Intermediate2->LiOH Final_Product 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid LiOH->Final_Product

Synthetic route to the target intermediate.

Leveraging the Privileged Scaffold: A Gateway to Diverse Chemical Space

The true value of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid lies in its capacity to serve as a versatile intermediate for the generation of extensive and diverse compound libraries. The molecule possesses two key handles for chemical modification: the carboxylic acid group and the imidazo[1,2-a]pyridine core, which can be further functionalized.

Amide Coupling: The Workhorse of Medicinal Chemistry

The carboxylic acid moiety is a prime site for diversification through amide bond formation. A vast array of commercially available primary and secondary amines can be coupled to the benzoic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides with diverse physicochemical properties.

Amide_Library_Generation Scaffold 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid Coupling Amide Coupling (HATU, Amine) Scaffold->Coupling Library Diverse Amide Library Coupling->Library

Generation of a diverse amide library.
Structure-Activity Relationship (SAR) Insights from Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has been extensively explored in the development of kinase inhibitors. Derivatives of this scaffold have shown potent activity against a range of kinases, including c-Met, VEGFR2, and Salt-Inducible Kinases (SIKs).[9] The 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid intermediate provides a strategic entry point for synthesizing analogues that can probe the active sites of these important cancer and inflammatory disease targets.

Table 1: Representative Kinase Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget KinaseKey Structural FeaturesPotency (IC50)Reference
Imidazo[1,2-a]pyridine-basedc-Met, VEGFR2Varied substituents at the 2- and 6-positionsNanomolar range[9]
Imidazo[1,2-a]pyridine seriesSIK1Specific substitution pattern on a phenyl ringSubnanomolar[4]
Imidazo[1,2-a]pyridine-basedFLT3-ITDPyridine and pyrazole substitutionsNanomolar range[10]

The SAR studies from these reports highlight several key principles:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring is crucial for modulating kinase selectivity and potency. The methoxybenzoic acid moiety of the title intermediate provides a vector for positioning functional groups deep within the ATP-binding pocket of many kinases.

  • Conformational Rigidity: The introduction of groups that can form intramolecular hydrogen bonds, thereby rigidifying the conformation of the molecule, has been shown to enhance inhibitory activity.[9]

  • Targeting the Solvent-Exposed Region: The benzoic acid portion of the intermediate can be modified to introduce solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase active site, improving both potency and pharmacokinetic properties.

Conclusion: A Privileged Intermediate for Accelerated Drug Discovery

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is more than just a chemical compound; it is a strategic tool for medicinal chemists. By incorporating the proven privileged imidazo[1,2-a]pyridine scaffold and presenting a readily diversifiable carboxylic acid handle, this intermediate offers an efficient and rational approach to the synthesis of novel, biologically active molecules. Its design allows for the systematic exploration of chemical space around a core that is known to interact with a multitude of biological targets. As the demand for novel therapeutics continues to grow, the intelligent design and utilization of such privileged scaffold intermediates will be increasingly critical to the success of drug discovery programs.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link][1]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Okaniwa, M., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Bariwal, J., et al. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets. Available at: [Link]

  • Wang, X., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings. Available at: [Link]

  • Corona-Díaz, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Calderón-Rangel, D., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

Sources

Comparative Technical Analysis: Positional Isomers of {Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the positional isomers of {Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid. It is structured to assist medicinal chemists in selecting the optimal isomer for lead optimization and fragment-based drug discovery (FBDD).

Executive Summary

The {Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid scaffold represents a critical "linker-pharmacophore" hybrid. The imidazo[1,2-a]pyridine core acts as a privileged structure (often binding to benzodiazepine sites, H+/K+ ATPase, or kinase hinge regions), while the benzoic acid moiety serves as a polar handle for solubility or a "warhead" for further derivatization (e.g., amide coupling).

The choice between the 2- (ortho) , 3- (meta) , and 4- (para) isomers is not merely structural; it dictates the exit vector of the substituent, the intramolecular hydrogen bonding potential, and the metabolic stability of the molecule. This guide dissects these variables to support rational drug design.

Module 1: Structural Chemistry & Vector Analysis

The primary differentiator between these isomers is the geometric angle relative to the ether linkage. This defines how the molecule sits within a binding pocket.

Geometric Topology Table
Feature2-Isomer (Ortho) 3-Isomer (Meta) 4-Isomer (Para)
Substitution Pattern 1,2-substitution1,3-substitution1,4-substitution
Exit Vector Angle ~60° (Acute/Kinked)~120° (Angled)~180° (Linear)
Steric Profile High hindrance near linkerModerateLow (Extended)
Intramolecular H-Bond Possible (Ether O

COOH)
UnlikelyImpossible
Crystal Packing Often

-stacked, compact
Herringbone potentialLinear sheets
Solubility (Aq.) Generally Lowest (due to H-bond masking)IntermediateGenerally Highest
SAR Implications (Structure-Activity Relationship)
  • The Ortho Effect (2-Isomer): The proximity of the carboxylic acid to the ether oxygen creates steric clash, forcing the phenyl ring to twist out of plane relative to the imidazopyridine core. This "kinked" conformation is useful for inducing selectivity in narrow, curved hydrophobic pockets but often suffers from lower metabolic stability due to exposed aryl sites.

  • The Meta Compromise (3-Isomer): This isomer offers a "bent" trajectory. It is frequently the starting point in FBDD because it allows the acid group to interact with solvent fronts while keeping the core buried, without the extreme steric penalties of the ortho isomer.

  • The Para Extension (4-Isomer): This provides the maximum distance between the imidazopyridine core and the acid. It is ideal for reaching deep polar residues (e.g., salt bridges) at the bottom of a binding pocket (e.g., in GPCRs or Kinases).

Module 2: Synthetic Workflows

The synthesis of these isomers relies on the coupling of the imidazo[1,2-a]pyridine "head" with a hydroxybenzoic acid "tail." Two primary routes exist: Williamson Ether Synthesis (robust, scale-up friendly) and Mitsunobu Coupling (milder, useful for sensitive substrates).

Pathway Visualization

SynthesisPathways Start1 2-Aminopyridine Inter1 Imidazo[1,2-a]pyridine-2-carboxylate Start1->Inter1 Cyclization (EtOH, Reflux) Start2 Ethyl 4-chloroacetoacetate Start2->Inter1 Start3 Hydroxybenzoate Isomer (2-, 3-, or 4-) Inter4 Ester Intermediate Start3->Inter4 Nucleophile Inter2 Imidazo[1,2-a]pyridin-2-ylmethanol (Alcohol) Inter1->Inter2 Reduction (LiAlH4) Inter3 2-(Chloromethyl)imidazo[1,2-a]pyridine (Electrophile) Inter2->Inter3 Activation (SOCl2) Inter2->Inter4 Route B: Mitsunobu (DIAD, PPh3, Start3) Inter3->Inter4 Route A: Williamson (K2CO3, DMF, Start3) Final Target Acid Isomer (2-, 3-, or 4-) Inter4->Final Hydrolysis (LiOH, THF/H2O)

Caption: Divergent synthetic pathways. Route A (Williamson) is preferred for scale-up; Route B (Mitsunobu) is preferred if the imidazopyridine core contains base-sensitive substituents.

Detailed Protocol: Route A (Williamson Ether Synthesis)

This protocol is validated for the 4-isomer but is applicable to 2- and 3- isomers with minor adjustments to reaction time.

Step 1: Activation of the Core

  • Reactants: Suspend imidazo[1,2-a]pyridin-2-ylmethanol (1.0 eq) in anhydrous DCM.

  • Reagent: Add Thionyl Chloride (

    
    ) (1.5 eq) dropwise at 0°C.
    
  • Condition: Warm to RT and stir for 4 hours.

  • Workup: Evaporate solvent/excess reagent in vacuo. The resulting hydrochloride salt of 2-(chloromethyl)imidazo[1,2-a]pyridine is unstable and should be used immediately.

Step 2: Coupling

  • Base: Suspend Methyl 4-hydroxybenzoate (1.1 eq) and Potassium Carbonate (

    
    ) (3.0 eq) in dry DMF. Stir for 30 min to generate the phenoxide anion.
    
  • Addition: Add the crude chloride from Step 1 (dissolved in minimal DMF) dropwise.

  • Reaction: Heat to 80°C for 6-12 hours. Monitor by TLC (EtOAc/Hexane).

    • Note: The 2-isomer (ortho) reacts slower due to steric hindrance; extend time to 18h or increase temp to 100°C.

  • Workup: Pour into ice water. The ester intermediate usually precipitates. Filter and wash with water.

Step 3: Hydrolysis

  • Hydrolysis: Dissolve the ester in THF/MeOH/Water (3:1:1). Add LiOH (2.5 eq).

  • Condition: Stir at RT for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 4-5. The zwitterionic product (pyridine nitrogen + carboxylic acid) will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Module 3: Analytical Profiling & Characterization[1]

Distinguishing these isomers requires careful NMR analysis, particularly observing the splitting patterns of the benzoic acid ring.

1H-NMR Signature (Benzoic Acid Region)
  • 2-Isomer (Ortho):

    • Look for two doublets and two triplets (ABCD system).

    • Distinctive downfield shift of the proton ortho to the carboxylic acid (approx. 7.9-8.1 ppm) due to anisotropy.

  • 3-Isomer (Meta):

    • Look for a singlet (isolated proton between substituents), two doublets, and one triplet.

    • The singlet often appears around 7.6-7.8 ppm.

  • 4-Isomer (Para):

    • Classic AA'BB' system (two doublets integrating to 2H each).

    • Symmetric peaks around 7.0 ppm (ether ortho) and 8.0 ppm (acid ortho).

HPLC Retention Trends

Under reverse-phase conditions (C18 column, Water/Acetonitrile + 0.1% Formic Acid):

  • 4-Isomer: Elutes first (most polar surface area exposed).

  • 3-Isomer: Intermediate retention.

  • 2-Isomer: Elutes last (most lipophilic character due to internal H-bonding/shielding of polar groups).

Module 4: Biological & Therapeutic Relevance[2][3][4][5][6][7]

Target Class Suitability
IsomerBest Suited For...Mechanism
2-Isomer Kinase Inhibitors The "kink" mimics the hinge-binding motif of adenosine.
3-Isomer GABA-A Modulators Aligns with the lipophilic pockets of the benzodiazepine site (similar to Zolpidem analogs).
4-Isomer Anti-Infectives Used in H+/K+ ATPase inhibitors (P-CABs) where linear extension blocks ion channels.
Decision Logic for Isomer Selection

SARLogic Start Select Isomer based on Binding Pocket Topology Q1 Is the pocket deep and narrow? Start->Q1 Q2 Is there a specific H-bond requirement near the entry? Q1->Q2 No Res4 Select 4-Isomer (Para) (Max Reach, Linear) Q1->Res4 Yes Res2 Select 2-Isomer (Ortho) (Conformational Restriction) Q2->Res2 Yes (Intramolecular lock) Res3 Select 3-Isomer (Meta) (Vector Exploration) Q2->Res3 No (Need flexibility)

Caption: Decision tree for selecting the appropriate benzoic acid isomer during lead optimization.

References

  • Goel, R. et al. (2024). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders - Drug Targets. Link

  • Perveen, S. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[1] Link

  • Bagdi, A.K. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[2] Link

  • PubChem. (2025). Compound Summary: 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid.[3] National Library of Medicine. Link

  • Marcaccini, S. et al. (2003). Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid via O-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid, a molecule of interest for drug discovery and development programs. The synthetic strategy hinges on a classical Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It not only outlines the experimental procedure but also delves into the rationale behind the chosen conditions, potential challenges, and methods for characterization and purification of the intermediates and the final product.

Overall Synthetic Scheme

The synthesis is a three-step process commencing with the preparation of the key alkylating agent, 2-(chloromethyl)imidazo[1,2-a]pyridine. This intermediate is then reacted with methyl 2-hydroxybenzoate in an O-alkylation reaction. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

Synthetic_Scheme cluster_0 Step 1: Synthesis of Alkylating Agent cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) 2-aminopyridine 2-Aminopyridine intermediate_1 2-(Chloromethyl)imidazo[1,2-a]pyridine 2-aminopyridine->intermediate_1 DME, rt 1,3-dichloroacetone 1,3-Dichloroacetone 1,3-dichloroacetone->intermediate_1 intermediate_2 Methyl 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate intermediate_1->intermediate_2 Base (e.g., K2CO3) Solvent (e.g., DMF/Acetonitrile) methyl_salicylate Methyl 2-hydroxybenzoate methyl_salicylate->intermediate_2 final_product 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid intermediate_2->final_product Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) then Acid workup

Caption: Overall synthetic route for 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid.

Part 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

The initial step involves the construction of the imidazo[1,2-a]pyridine ring system with a reactive chloromethyl group at the 2-position. This is achieved through the condensation of 2-aminopyridine with 1,3-dichloroacetone.

Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Aminopyridine94.1110.0 g0.106
1,3-Dichloroacetone126.9714.9 g0.117
1,2-Dimethoxyethane (DME)90.12200 mL-

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10.0 g, 0.106 mol) and 1,2-dimethoxyethane (DME) (200 mL).

  • Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • In a separate beaker, dissolve 1,3-dichloroacetone (14.9 g, 0.117 mol) in a minimal amount of DME.

  • Add the 1,3-dichloroacetone solution dropwise to the stirring 2-aminopyridine solution over 30 minutes.

  • Allow the reaction to stir at room temperature for 24 hours. A precipitate will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete, filter the solid precipitate and wash with cold DME.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 2-(chloromethyl)imidazo[1,2-a]pyridine as a solid.

Part 2: O-Alkylation via Williamson Ether Synthesis

This crucial step involves the formation of the ether linkage. The phenoxide of methyl 2-hydroxybenzoate, generated in situ by a base, acts as a nucleophile and displaces the chloride from 2-(chloromethyl)imidazo[1,2-a]pyridine in an SN2 reaction.[4] The choice of a suitable base and an aprotic polar solvent is critical to ensure efficient reaction and minimize side products.

Protocol: Synthesis of Methyl 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-(Chloromethyl)imidazo[1,2-a]pyridine166.615.0 g0.030
Methyl 2-hydroxybenzoate152.154.8 g0.0315
Potassium Carbonate (K₂CO₃)138.218.3 g0.060
N,N-Dimethylformamide (DMF)73.09100 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add methyl 2-hydroxybenzoate (4.8 g, 0.0315 mol), anhydrous potassium carbonate (8.3 g, 0.060 mol), and N,N-dimethylformamide (DMF) (100 mL).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of methyl 2-hydroxybenzoate.

  • Add 2-(chloromethyl)imidazo[1,2-a]pyridine (5.0 g, 0.030 mol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold diethyl ether.

  • The crude methyl 2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate can be purified by recrystallization from ethanol or by silica gel chromatography.

Part 3: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved by heating in the presence of a base like sodium hydroxide in a mixed aqueous-organic solvent system, followed by acidic workup to protonate the carboxylate salt.

Protocol: Synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate282.304.0 g0.014
Sodium Hydroxide (NaOH)40.001.1 g0.028
Methanol (MeOH)32.0450 mL-
Water (H₂O)18.0225 mL-
Hydrochloric Acid (HCl)36.46(2M aq. solution)As needed

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, suspend methyl 2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate (4.0 g, 0.014 mol) in a mixture of methanol (50 mL) and water (25 mL).

  • Add sodium hydroxide (1.1 g, 0.028 mol) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven at 50 °C to afford the final product, 2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid.

Workflow and Characterization

Experimental_Workflow cluster_step1 Step 1: Intermediate 1 Synthesis cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Hydrolysis s1_react Mix 2-Aminopyridine & 1,3-Dichloroacetone in DME s1_stir Stir at RT for 24h s1_react->s1_stir s1_filter Filter & Wash Precipitate s1_stir->s1_filter s1_purify Recrystallize/Column Chromatography s1_filter->s1_purify s1_char Characterize: NMR, MS s1_purify->s1_char s2_react Mix Methyl 2-hydroxybenzoate, K2CO3 in DMF s2_add Add Intermediate 1 s2_react->s2_add s2_heat Heat at 80°C for 12-16h s2_add->s2_heat s2_precipitate Pour into Ice Water & Filter s2_heat->s2_precipitate s2_purify Recrystallize/Column Chromatography s2_precipitate->s2_purify s2_char Characterize: NMR, MS, IR s2_purify->s2_char s3_react Suspend Intermediate 2 in MeOH/H2O with NaOH s3_reflux Reflux for 4-6h s3_react->s3_reflux s3_evap Remove MeOH s3_reflux->s3_evap s3_acidify Acidify with HCl to pH 3-4 s3_evap->s3_acidify s3_filter Filter, Wash & Dry s3_acidify->s3_filter s3_char Characterize Final Product: NMR, MS, IR, m.p. s3_filter->s3_char

Caption: Detailed experimental workflow for the synthesis and characterization.

Characterization Data (Expected)
  • 2-(Chloromethyl)imidazo[1,2-a]pyridine:

    • ¹H NMR (CDCl₃): δ 8.09 (d, 1H), 7.61 (m, 2H), 7.21 (m, 1H), 6.83 (t, 1H), 4.78 (s, 2H, CH₂Cl).

  • Methyl 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoate:

    • Appearance: White to off-white solid.

    • ¹H NMR: Expect characteristic peaks for the imidazo[1,2-a]pyridine protons, a singlet for the O-CH₂ protons, aromatic protons of the benzoate ring, and a singlet for the methyl ester protons.

    • IR (KBr, cm⁻¹): Expect peaks corresponding to C=O (ester) around 1720-1740 cm⁻¹, and C-O-C (ether) stretching.

  • 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid:

    • Appearance: White solid.

    • ¹H NMR: Similar to the methyl ester, but with the disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton (exchangeable with D₂O).

    • IR (KBr, cm⁻¹): Broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), C=O (acid) stretch around 1700-1725 cm⁻¹.

    • Mass Spectrometry (ESI-MS): Calculated m/z for C₁₅H₁₂N₂O₃ [M+H]⁺.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development. The outlined steps for purification and characterization are crucial for ensuring the quality and identity of the synthesized materials.

References

  • Journal of Medicinal and Chemical Sciences. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Available at: [Link]

  • SciRP.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [Link]

  • Scribd. Williamson Ether Synthesis Guide. Available at: [Link]

  • PubMed Central (PMC). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Chemistry Portal. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Available at: [Link]

  • ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]

  • PubMed Central (PMC). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Available at: [Link]

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • PubMed. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link]

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Application Note: Amide Coupling Strategies for 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note details the synthetic protocols for generating amide derivatives of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid (referred to herein as Compound A ).

The Synthetic Challenge

Successfully coupling Compound A presents a dual-challenge scenario not typically found in standard peptide chemistry:

  • Steric Hindrance (Ortho-Effect): The bulky imidazo[1,2-a]pyridin-2-ylmethoxy group at the ortho position of the benzoic acid creates significant steric shielding of the carbonyl carbon. Standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from slow kinetics and low conversion.

  • Lewis Basicity: The N1 nitrogen of the imidazo[1,2-a]pyridine core (pKa ~5-6) acts as a Lewis base. In acidic media or with insufficient buffering, this nitrogen can protonate, potentially leading to zwitterion precipitation or interference with metal-dependent catalysts.

Recommended Strategy:

  • For Medicinal Chemistry (mg scale): Use HATU with DIPEA in DMF. This offers the highest probability of success for a broad range of amines.

  • For Process/Scale-up (>10g): Use T3P (Propylphosphonic anhydride) . It provides excellent solubility for hindered substrates and simplifies workup (water-soluble byproducts).

  • For Unreactive Amines: Convert to the Acid Chloride using Ghosez's Reagent or Oxalyl Chloride.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal coupling condition based on the properties of the amine partner and the scale of the reaction.

CouplingStrategy Start Start: Coupling Compound A ScaleCheck Reaction Scale? Start->ScaleCheck AmineReactivity Amine Reactivity? ScaleCheck->AmineReactivity < 5 grams MethodB METHOD B: T3P / Pyridine (Scalable, Green Solvent Compatible) ScaleCheck->MethodB > 5 grams (Process) MethodA METHOD A: HATU / DIPEA (High Success Rate, Easy Purification) AmineReactivity->MethodA Primary/Secondary Aliphatic AmineReactivity->MethodA Electron-Rich Anilines MethodC METHOD C: Acid Chloride (Ghosez Reagent / Oxalyl Chloride) AmineReactivity->MethodC Electron-Deficient Anilines (e.g., Nitro, CF3) AmineReactivity->MethodC Sterically Hindered Amines

Figure 1: Decision matrix for selecting the optimal amide coupling strategy.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU Activation)

Best for: Discovery chemistry, library synthesis, valuable amines. Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester. The "aza" nitrogen provides an internal basic site that accelerates the amine attack via a cyclic transition state, crucial for overcoming the ortho-steric hindrance of Compound A.

Reagents:

  • Compound A (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc.

Protocol:

  • Dissolution: In a dry vial, dissolve Compound A (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). Note: The solution may change color; ensure pH > 8 to prevent protonation of the imidazopyridine ring.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: This "pre-activation" time allows the bulky acid to convert to the active ester.

  • Coupling: Add the Amine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: The Scalable Approach (T3P)

Best for: Multi-gram scale, ease of workup, avoiding toxic byproducts. Mechanism: T3P (Propylphosphonic anhydride) acts as a powerful dehydration agent. It forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonic acid salt.

Reagents:

  • Compound A (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Protocol:

  • Slurry/Solution: Suspend Compound A (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or DMF if solubility is poor).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P reactions are often slower than HATU but cleaner.

  • Workup:

    • Add water to quench. Separate layers.

    • Wash organic layer with 10% Citric Acid (careful with the imidazopyridine basicity—keep exposure brief or use NH₄Cl instead if product is acid-sensitive), then sat. NaHCO₃, then Brine.

    • Advantage:[2][3][4] The T3P byproducts wash away in the aqueous phase.

Method C: Acid Chloride Activation (Ghosez Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or when HATU fails. Why Ghosez? Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions, avoiding the strong HCl generation associated with oxalyl chloride/DMF, which would protonate the imidazopyridine as a hydrochloride salt.

Protocol:

  • Dissolve Compound A (1.0 equiv) in anhydrous DCM.

  • Add Ghosez Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Monitoring: Check by quenching an aliquot with MeOH and observing the methyl ester by LC-MS.

  • In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

  • Add the activated acid chloride solution dropwise to the amine solution.

  • Stir for 2 hours. Standard aqueous workup.

Comparative Analysis of Reagents

FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighHighExtreme
Steric Tolerance ExcellentVery GoodBest
Cost HighModerateLow
Atom Economy Poor (High MW byproduct)GoodGood
Workup Requires Chromatography (usually)Aqueous Wash sufficientAqueous Wash sufficient
Risk Sensitizer (Allergen)LowMoisture Sensitive

Mechanistic Insight: The "Ortho" Effect

The diagram below illustrates why standard coupling often fails and how the recommended reagents overcome the steric clash between the ortho-ether linkage and the incoming amine.

Mechanism Substrate Compound A Ortho-Alkoxy creates Steric Wall Activation Activation HATU/T3P forms Active Ester Substrate->Activation Reagent + Base Transition Transition State 7-membered ring (HATU) lowers energy barrier Activation->Transition + Amine Product Final Amide Transition->Product - Byproduct

Figure 2: Mechanistic flow overcoming steric hindrance via activated ester intermediates.

Troubleshooting & Critical Control Points

  • Reaction Stalls at Intermediate:

    • Observation: LC-MS shows mass of Active Ester (e.g., OAt ester) but no Product.

    • Solution: The amine is too sterically hindered or electron-deficient. Switch to Method C (Acid Chloride) or add a catalyst like DMAP (0.1 equiv) to the HATU reaction (use caution as DMAP can cause racemization, though not applicable to the benzoic acid part).

  • Precipitation:

    • Observation: Solids form immediately upon adding HATU.

    • Cause: Formation of the insoluble zwitterionic salt of the imidazopyridine.

    • Solution: Add more DIPEA or switch solvent to NMP (N-Methyl-2-pyrrolidone).

  • Low Yield with HCl Salts:

    • Issue: If your amine is supplied as an HCl salt.

    • Fix: You must add exactly 1.0 extra equivalent of DIPEA to free the amine. Failure to do so leaves the amine protonated and unreactive.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J. et al. (2011). 1-Propylphosphonic Anhydride (T3P): A Useful Reagent for the Synthesis of Sterically Hindered Amides. Organic Process Research & Development. (General reference for T3P utility in hindered systems).
  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

Sources

Troubleshooting & Optimization

Improving solubility of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO).

Understanding the Molecule: A Foundation for Solubility

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is a molecule of interest in medicinal chemistry, belonging to the imidazo[1,2-a]pyridine class of compounds.[1][2] This scaffold is found in several marketed drugs and is a subject of ongoing research for various therapeutic applications.[2][3] The structure incorporates both a weakly acidic carboxylic acid group and a basic imidazopyridine moiety, making its solubility behavior dependent on the physicochemical properties of the solvent system.

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of hydrophobic compounds.[4][5] However, challenges can still arise when preparing stock solutions at high concentrations.

Frequently Asked Questions (FAQs)

Q1: My 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is not dissolving in DMSO at my target concentration. What are the initial steps I should take?

A1: Initial insolubility is a common challenge. Before moving to more complex methods, attempt the following physical interventions. These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with the solvent.

  • Vortexing: Vigorous mixing can help disperse the solid particles and increase the surface area available for dissolution.

  • Gentle Heating: Warming the solution can significantly improve solubility. However, it's crucial to be mindful of the compound's thermal stability. It is recommended to start with a modest temperature (e.g., 37°C) and gradually increase if necessary, while monitoring for any signs of degradation.[6]

  • Sonication: Using an ultrasonic bath can effectively break down particle agglomerates and enhance dissolution through a process called cavitation.[7][8][9] This method generates localized high-pressure and temperature gradients that can promote solubility.[8]

Q2: I managed to dissolve the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer for a biological assay. Why did this happen?

A2: This is a classic case of a compound "crashing out" of solution. While highly soluble in a potent organic solvent like DMSO, its solubility can be drastically lower in an aqueous environment.[10] This is particularly true for hydrophobic molecules.[11] To mitigate this, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to a small volume of the aqueous buffer with vigorous mixing. Then, serially dilute this intermediate solution to the final desired concentration.[10]

  • Pre-warming the Aqueous Medium: Having your buffer or cell culture medium at the experimental temperature (e.g., 37°C) can help maintain the compound's solubility during the dilution process.[10][12]

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. While a higher percentage can maintain solubility, it may also introduce toxicity or off-target effects in biological systems.[13][14]

In-Depth Troubleshooting Guide

When basic methods are insufficient, a more systematic approach is required. The following sections provide detailed protocols and the scientific rationale behind them.

The Power of pH: Modifying the Ionization State

The solubility of ionizable compounds is highly dependent on the pH of the solution. For 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid, both the carboxylic acid and the imidazopyridine nitrogen can be protonated or deprotonated.

  • Scientific Rationale: The carboxylic acid group is acidic. By increasing the pH of the solution with a base, the carboxylic acid will be deprotonated to its carboxylate form. This charged species is generally more polar and exhibits higher aqueous solubility.[15] Conversely, decreasing the pH will protonate the basic nitrogen on the imidazopyridine ring, forming a positively charged species that can also enhance solubility. The key is to shift the equilibrium towards the more soluble, ionized form of the molecule.[16]

Experimental Protocol: pH Adjustment

  • Preparation: Prepare a concentrated stock solution of a suitable base (e.g., 1 M NaOH or 1 M KOH in water) or acid (e.g., 1 M HCl in water).

  • Initial Suspension: Suspend the 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid in DMSO at the desired concentration.

  • Titration: While stirring, add the base or acid solution dropwise to the DMSO suspension.

  • Observation: Monitor for dissolution. A clear solution indicates that the pH has been adjusted to a range where the ionized form of the compound is soluble.

  • Quantification: Record the volume of acid or base added to achieve dissolution. This will be important for replicating the conditions and for understanding the final pH of your stock solution.

Co-Solvent Systems: A Blended Approach

If pH modification alone is not sufficient or desirable for your experimental system, the use of a co-solvent can be an effective strategy.

  • Scientific Rationale: Co-solvents are organic solvents that are miscible with the primary solvent (in this case, DMSO) and can alter its polarity and hydrogen bonding characteristics.[17] For compounds with complex structures, a blend of solvents can sometimes provide a more favorable environment for dissolution than a single solvent.

Table 1: Common Co-solvents for Use with DMSO

Co-solventPropertiesTypical Starting Concentration (v/v with DMSO)
N,N-Dimethylformamide (DMF)Polar aprotic10-20%
EthanolPolar protic10-30%
Polyethylene glycol 400 (PEG 400)Non-ionic surfactant5-15%

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare several small-scale test suspensions of your compound in DMSO.

  • Addition of Co-solvent: To each suspension, add a different co-solvent from Table 1 at the lower end of its recommended starting concentration.

  • Mixing and Observation: Vortex each sample thoroughly and observe for any improvement in solubility.

  • Optimization: If a particular co-solvent shows promise, you can systematically increase its concentration to find the optimal ratio for complete dissolution.

Salt Formation: A Pre-emptive Strategy

For long-term use and to avoid the need for pH adjustments in your stock solutions, preparing a salt form of the compound can be a valuable approach.

  • Scientific Rationale: Converting a weakly acidic or basic compound into a salt can significantly enhance its solubility and dissolution rate.[18][19] The salt form readily dissociates in solution, leading to the more soluble ionized species.[16] For 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid, both acid and base addition salts are theoretically possible.

Experimental Protocol: Small-Scale Salt Formation for Solubility Testing

  • Acid Salt Formation:

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

    • Add a stoichiometric equivalent of an acid (e.g., HCl in isopropanol or methanesulfonic acid).

    • Remove the solvent under reduced pressure to obtain the salt.

  • Base Salt Formation:

    • Dissolve the compound in a minimal amount of a suitable organic solvent.

    • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide in methanol).

    • Remove the solvent under reduced pressure.

  • Solubility Assessment: Attempt to dissolve the resulting salt in DMSO and compare its solubility to the parent compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid in DMSO.

G start Start: Compound Insoluble in DMSO physical_methods Apply Physical Methods (Vortex, Gentle Heat, Sonication) start->physical_methods is_soluble1 Is the compound soluble? physical_methods->is_soluble1 ph_adjustment Attempt pH Adjustment (Acid or Base Titration) is_soluble1->ph_adjustment No success Success: Soluble Stock Solution is_soluble1->success Yes is_soluble2 Is the compound soluble? ph_adjustment->is_soluble2 cosolvent Screen Co-solvents (DMF, Ethanol, PEG 400) is_soluble2->cosolvent No is_soluble2->success Yes is_soluble3 Is the compound soluble? cosolvent->is_soluble3 salt_formation Consider Salt Formation (Pre-emptive Strategy) is_soluble3->salt_formation No is_soluble3->success Yes failure Consult Further (Consider alternative solvents or formulations) salt_formation->failure

Caption: Troubleshooting workflow for improving solubility.

Concluding Remarks

Improving the solubility of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid in DMSO often requires a multi-faceted approach. By systematically applying physical methods, adjusting the pH, exploring co-solvent systems, or considering salt formation, researchers can overcome solubility challenges and prepare the necessary stock solutions for their experiments. Always remember to consider the downstream application when choosing a solubilization method to avoid introducing interfering substances or conditions.

References

  • Envirostar. (2023, April 21).
  • Envirostar. (2023, May 15).
  • Envirostar. (2023, May 11).
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
  • Mhetre Rani M et al. Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. International Journal of Pharmaceutical and Biological Science Archive.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • MDPI. (2020, November 25).
  • PubMed. (2019, September 24). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Benchchem. Technical Support Center: Improving Compound Solubility in DMSO.
  • PMC. (2017, August 2). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • PMC. (2021, March 23). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • ResearchGate. (2019, September 25). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • BLDpharm. 2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid.
  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
  • PubMed. (2007, June). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate. (2020, May 15).
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Sigma-Aldrich. 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.
  • Ziath.
  • UNT Digital Library.
  • ResearchGate.
  • MDPI. (2024, May 22).
  • PMC. (2024, January 23). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (2021, July 28). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

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Technical Support Center: Minimizing Hydrolysis Side Reactions During Imidazopyridine Ester Saponification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the saponification of imidazopyridine esters. Our goal is to equip you with the knowledge to minimize unwanted hydrolysis side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Selective Saponification

Imidazopyridine scaffolds are prevalent in a wide array of pharmaceuticals, including anxiolytics like Alpidem and hypnotics like Zolpidem.[1] The synthesis of these compounds and their analogs often involves the hydrolysis of an ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling or other functionalizations.[2] While seemingly straightforward, the saponification of imidazopyridine esters can be fraught with challenges, primarily due to the potential for undesired side reactions.

The core of the issue lies in the delicate balance of reactivity. The desired reaction is the nucleophilic attack of a hydroxide ion on the ester carbonyl. However, other parts of the imidazopyridine molecule can also be susceptible to hydrolysis or degradation under basic conditions, leading to reduced yields and complex purification profiles. This guide will explore the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate them.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the saponification of imidazopyridine esters, providing potential causes and validated solutions.

Issue 1: Low Yield of the Desired Carboxylic Acid

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted starting material.

  • TLC analysis indicates a faint product spot and a strong starting material spot.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Base The saponification reaction is driven by the irreversible deprotonation of the initially formed carboxylic acid.[3] An inadequate amount of base will result in an incomplete reaction.Use a molar excess of the base. A common starting point is 2-4 equivalents of LiOH, NaOH, or KOH.[3][4]
Poor Solubility Imidazopyridine esters can have limited solubility in purely aqueous or alcoholic solvents, hindering the reaction rate.Employ a co-solvent system such as THF/water or EtOH/water to improve solubility.[4][5]
Steric Hindrance Bulky groups near the ester functionality can impede the approach of the hydroxide nucleophile.Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered base if possible.
Reaction Temperature Too Low Saponification is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.While many saponifications proceed at room temperature, heating under reflux can be necessary for less reactive esters.[3]
Issue 2: Formation of an Unexpected Side Product with M+14 Mass Shift

Symptoms:

  • LC-MS analysis reveals a major peak with a mass 14 units higher than the starting ester.

  • This is often observed when using methanol as a solvent.

Potential Cause & Solution:

CauseExplanationRecommended Action
Transesterification When using an alcohol as a solvent (e.g., methanol or ethanol), the corresponding alkoxide can act as a nucleophile, leading to the exchange of the ester's alcohol portion.[5] For instance, using methanol with an ethyl ester can result in the formation of a methyl ester.Avoid using alcoholic solvents if transesterification is a concern. A mixture of THF and water is a robust alternative that mitigates this side reaction.[5]
Issue 3: Degradation of the Imidazopyridine Core

Symptoms:

  • Formation of multiple, often colored, byproducts observed by TLC and LC-MS.

  • A significant decrease in the total recoverable material.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Harsh Reaction Conditions Prolonged exposure to high concentrations of strong base and elevated temperatures can lead to the degradation of the imidazopyridine ring system.Use milder reaction conditions. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures.[4][5] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Ring Opening or Rearrangement Certain substitution patterns on the imidazopyridine ring may render it susceptible to base-mediated ring-opening or rearrangement reactions.A thorough review of the literature for the specific imidazopyridine scaffold is recommended. If the core is inherently unstable to strong base, consider alternative deprotection strategies, such as acidic hydrolysis if other functional groups are compatible.

Frequently Asked Questions (FAQs)

Q1: Which base is best for imidazopyridine ester saponification: LiOH, NaOH, or KOH?

A1: The choice of base can significantly impact the reaction outcome.

  • Lithium Hydroxide (LiOH): Often the preferred choice for sensitive substrates. It is a strong base yet generally allows for milder reaction conditions, often proceeding at room temperature, which can help to minimize degradation of the imidazopyridine core.[4][5]

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are stronger bases and are also commonly used.[2][3] They may be necessary for more sterically hindered or electron-rich esters that are resistant to hydrolysis. However, they are more likely to induce side reactions, especially at elevated temperatures.

Q2: What is the optimal solvent system?

A2: A mixed solvent system is typically most effective.

  • Alcohol/Water Mixtures (e.g., EtOH/H₂O, MeOH/H₂O): These are effective at dissolving both the ester and the inorganic base.[3][4] However, be mindful of the potential for transesterification, as discussed in the troubleshooting guide.

  • Tetrahydrofuran (THF)/Water: This is an excellent general-purpose solvent system that avoids the issue of transesterification.[5] It is particularly useful for substrates that are prone to this side reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: The product carboxylic acid will have a different retention factor (Rf) than the starting ester, typically being more polar. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots.

  • LC-MS: This provides a more definitive assessment of the reaction progress, allowing for the identification of the starting material, product, and any side products by their mass-to-charge ratio.

Q4: My imidazopyridine contains other base-labile functional groups. How can I selectively hydrolyze the ester?

A4: This is a common challenge in medicinal chemistry.

  • Enzymatic Hydrolysis: Esterases can offer high selectivity for ester hydrolysis under mild, neutral pH conditions, preserving other sensitive functional groups.[6][7]

  • Protecting Group Strategy: If possible, modify the synthetic route to protect the other base-labile groups before the saponification step.

  • Acidic Hydrolysis: While this guide focuses on basic hydrolysis, acidic conditions can sometimes be an alternative, provided the imidazopyridine core and other functional groups are stable.[8]

Experimental Workflow & Diagrams

General Protocol for Imidazopyridine Ester Saponification
  • Dissolution: Dissolve the imidazopyridine ester in a suitable solvent system (e.g., a 3:1 mixture of THF and water).

  • Addition of Base: Add 2-4 equivalents of the chosen base (e.g., LiOH) to the solution.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with a suitable acid (e.g., 1N HCl). This will protonate the carboxylate salt to form the desired carboxylic acid.[3][4]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Saponification_Workflow start Start: Imidazopyridine Ester dissolve 1. Dissolve in THF/Water start->dissolve add_base 2. Add LiOH dissolve->add_base react 3. Stir at RT (Monitor by LC-MS) add_base->react workup 4. Quench & Acidify (HCl) react->workup extract 5. Extract with Ethyl Acetate workup->extract isolate 6. Dry & Concentrate extract->isolate product Product: Carboxylic Acid isolate->product

Caption: A typical experimental workflow for imidazopyridine ester saponification.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Saponification Issue low_yield Low Yield? start->low_yield side_product Unexpected Side Product? low_yield->side_product No insufficient_base Increase Base Equivalents low_yield->insufficient_base Yes degradation Degradation? side_product->degradation No transesterification Transesterification? (e.g., M+14) side_product->transesterification Yes harsh_conditions Harsh Conditions? degradation->harsh_conditions Yes poor_solubility Use Co-solvent (THF/H2O) insufficient_base->poor_solubility Still Low low_temp Increase Temperature poor_solubility->low_temp Still Low change_solvent Switch to THF/H2O transesterification->change_solvent milder_base Use LiOH harsh_conditions->milder_base lower_temp Lower Temperature milder_base->lower_temp Still Degrading

Caption: A decision tree for troubleshooting common saponification issues.

Conclusion

The successful saponification of imidazopyridine esters is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes. The key to success lies in careful optimization of reaction conditions, including the choice of base, solvent, and temperature, coupled with diligent reaction monitoring.

References

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. (2023-05-18). Available from: [Link]

  • WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC Prathikantam Pushpalatha - ACG Publications. (2012-12-31). Available from: [Link]

  • (PDF) Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. (2018-05-10). Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives - Encyclopedia.pub. (2023-02-02). Available from: [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - MDPI. Available from: [Link]

  • Imidazopyridines as fluorogenic substrates for esterase detection - UniTo. (2024-12-31). Available from: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available from: [Link]

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - RSC Publishing. Available from: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity | ACS Omega. (2023-05-18). Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available from: [Link]

  • Saponification-Typical procedures - OperaChem. (2024-04-27). Available from: [Link]

  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description - YouTube. (2020-02-20). Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. Available from: [Link]

  • Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity - PMC. (2024-10-26). Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from: [Link]

  • Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed. Available from: [Link]

  • Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024-01-18). Available from: [Link]

  • What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? - Quora. (2018-09-16). Available from: [Link]

  • Why are my ester hydrolysis not working : r/Chempros - Reddit. (2025-07-21). Available from: [Link]

  • Alpidem - Wikipedia. Available from: [Link]

  • Imidazopyridines as fluorogenic substrates for esterase detection | Request PDF - ResearchGate. Available from: [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023-10-04). Available from: [Link]

  • Hydrophobic and Ionic Interactions in the Ester Hydrolysis by Imidazole-Containing Polymers - ResearchGate. (2025-08-09). Available from: [Link]

  • Ester saponification - YouTube. (2020-10-13). Available from: [Link]

  • hydrolysis of esters - Chemguide. Available from: [Link]

  • Saponification - Base promoted ester hydrolysis (video) - Khan Academy. Available from: [Link]

  • Saponification (Hydrolysis of Esters with OH-) - YouTube. (2021-12-10). Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022-10-27). Available from: [Link]

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - ResearchGate. (2024-05-26). Available from: [Link]

  • Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed. Available from: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025-10-14). Available from: [Link]

Sources

Validation & Comparative

1H NMR Characterization of Methylene Linkers in Imidazo[1,2-a]pyridine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. When optimizing these leads, the installation of an ether linkage (–O–CH₂–) at the C-3 or C-2 position is a common strategy to modulate lipophilicity and metabolic stability.

However, the characterization of the methylene linker within these ethers presents specific challenges. The protons are heavily deshielded, often overlapping with vinylic or heteroaromatic signals, and are sensitive to local anisotropic effects.

This guide provides an objective, comparative analysis of 1H NMR techniques for characterizing this specific moiety. We compare solvent systems, differentiate the ether linker from amide isosteres, and provide a self-validating protocol for confirming structural integrity.

Part 1: The Chemical Context & Diagnostic Challenge

The Moiety of Interest

We are characterizing the methylene protons (


) in the generic structure: Imidazo[1,2-a]pyridine–O–C(

)

–R
.

Due to the direct attachment to an electronegative oxygen and the proximity to the electron-rich


-system of the imidazo ring, these protons exhibit significant downfield shifts.
Comparative Spectral Benchmarks

To accurately assign the methylene linker, one must distinguish it from common alternatives like amides or direct alkyl chains.

Table 1: Comparative Chemical Shifts of Common Linkers (in CDCl


) 
Linker TypeStructureTypical

(ppm)
MultiplicityKey Diagnostic
Ether (Target) Ar–O–CH

–R
5.10 – 5.45 Singlet Sharp singlet; significantly downfield.
Amide (Reverse)Ar–NH–CO–CH

–R
4.10 – 4.30Doublet/SingletCouples with NH (broadens with D

O).
Amide (Forward)Ar–CO–NH–CH

–R
4.40 – 4.70DoubletDistinct coupling

Hz with NH.
AlkylAr–CH

–CH

–R
2.80 – 3.20TripletUpfield; distinct roofing effect.

Critical Insight: The ether methylene singlet at ~5.2 ppm is a "lonely" signal. It rarely couples to other protons unless the "R" group contains a chiral center, which induces magnetic non-equivalence (diastereotopicity), splitting the singlet into an AB quartet.

Part 2: Solvent Selection & Performance Analysis

The choice of solvent is not merely about solubility; it fundamentally alters the resolution of the methylene linker due to hydrogen bonding and viscosity-induced broadening.

Chloroform-d (CDCl )
  • Performance: High Resolution.

  • Characteristics: Produces the sharpest line shapes. Minimal interaction with the ether oxygen.

  • Verdict: The Gold Standard for initial characterization.

  • Risk: Acidic impurities in aged CDCl

    
     can protonate the N-4 nitrogen of the imidazo ring, causing a global downfield shift and broadening of the entire aromatic region.
    
Dimethyl Sulfoxide-d6 (DMSO-d )[1]
  • Performance: High Solubility / Lower Resolution.

  • Characteristics: High viscosity leads to faster

    
     relaxation (broader peaks). The water peak (
    
    
    
    3.33) is distinct, but the solvent absorbs water rapidly.
  • Verdict: Essential for polar derivatives or salts.

  • Observation: The methylene ether signal typically shifts downfield by +0.1 to +0.2 ppm relative to CDCl

    
     due to polarity effects.
    
Methanol-d4 (CD OD)
  • Performance: Exchange Variant.

  • Characteristics: Exchangeable protons (NH, OH) disappear.

  • Verdict: Useful only if overlapping NH signals in the 5.0–5.5 ppm region obscure the methylene linker.

Part 3: Structural Diagnostics & Workflow

Diagram 1: Characterization Decision Tree

This workflow guides the researcher from the raw spectrum to structural confirmation, specifically addressing the methylene linker.

NMR_Workflow Start Crude Product Imidazo[1,2-a]pyridine Ether Solvent Dissolve in CDCl3 (Neutralized with K2CO3) Start->Solvent Acquire Acquire 1H NMR (d1 > 5 sec) Solvent->Acquire CheckRegion Inspect 5.0 - 5.5 ppm Region Acquire->CheckRegion Singlet Sharp Singlet (2H) CheckRegion->Singlet Found AB_Quartet AB Quartet (2H) (J ~ 12 Hz) CheckRegion->AB_Quartet Splitting Broad Broad/Missing Signal CheckRegion->Broad Undefined Confirm Standard Ether Linker Confirmed Singlet->Confirm ChiralCheck Check for Chiral Center in 'R' Group AB_Quartet->ChiralCheck Paramagnetic Check for Paramagnetic Impurities / Aggregation Broad->Paramagnetic ChiralCheck->Confirm Chirality Present

Caption: Decision tree for assigning the methylene linker signal. Note the AB Quartet path, which indicates diastereotopic protons due to remote chirality.

Part 4: Experimental Protocols

Protocol A: High-Resolution Acquisition (Standard)

Use this for publication-quality characterization.

  • Sample Prep: Dissolve 5–10 mg of the imidazo ether in 0.6 mL CDCl

    
     .
    
    • Integrity Check: Add a micro-spatula tip of anhydrous K

      
      CO
      
      
      
      to the NMR tube if the compound is acid-sensitive (prevents N-protonation). Filter before acquisition if solid particles interfere with shimming.
  • Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (d1): Set to 5–10 seconds .

      • Reasoning: Methylene protons between aromatic rings and oxygen can have long

        
         relaxation times. Short d1 leads to under-integration (e.g., integrating to 1.6H instead of 2.0H).
        
    • Scans (ns): 16–64 scans.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz.

Protocol B: HSQC Validation (Advanced)

Use this if the methylene signal overlaps with vinylic protons.

  • Objective: Correlate the proton signal (~5.2 ppm) with the carbon signal.

  • Expected Carbon Shift: The ether methylene carbon (

    
    ) resonates at 65–70 ppm .
    
    • Contrast: Amide carbons (

      
      ) appear upfield at 40–45 ppm .
      
  • Execution: Run a standard gradient-HSQC. A cross-peak at (5.2 ppm / 68 ppm) definitively confirms the ether structure.

Part 5: Troubleshooting & Artifacts

The "Missing" Methylene

If the signal at 5.2 ppm is extremely broad or "missing" in CDCl


:
  • Cause: Conformational exchange (slow rotation) or aggregation.

  • Solution: Switch to DMSO-d

    
      and heat the probe to 318 K (45°C).
    
    • Mechanism:[1] Heating increases the rate of rotation/exchange, sharpening the peak (coalescence).

The "Double" Methylene (AB Quartet)

If the expected singlet appears as four lines (two doublets leaning toward each other):

  • Cause: The "R" group contains a chiral center.

  • Mechanism: The two methylene protons become diastereotopic (

    
    ). They are no longer magnetically equivalent.
    
  • Analysis: Calculate the coupling constant (

    
    ). For benzylic-type ethers, this is typically 10–12 Hz .
    
Diagram 2: Solvent & Shift Interactions

Visualizing how the environment affects the chemical shift.[2]

Shift_Influences Methylene Methylene Linker (-OCH2-) Oxygen Ether Oxygen (Electronegative) Oxygen->Methylene Inductive Effect Effect1 Deshielding (+1.5 ppm) Oxygen->Effect1 Ring Imidazo Ring (Anisotropic Current) Ring->Methylene Ring Current Effect2 Deshielding (+2.0 ppm) Ring->Effect2 Solvent Solvent (DMSO vs CDCl3) Solvent->Methylene Polarity/Viscosity Effect3 H-Bonding (+0.15 ppm) Solvent->Effect3

Caption: Factors contributing to the extreme downfield shift of the methylene linker.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Enguehard, C., et al. (2000). Synthesis of 3-alkoxyimidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry.

Sources

Technical Comparison: Imidazo[1,2-a]pyridine Scaffolds – Benzoic Acid vs. Zolimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the binding affinity differentials between two critical subclasses of the imidazo[1,2-a]pyridine scaffold: the Benzoic Acid derivatives (Carboxylated) and the Zolimidine analogs (Sulfonylated).

While both subclasses utilize the fused bicyclic nitrogen bridgehead (the "privileged scaffold"), their binding profiles are diametrically opposed due to electronic and physicochemical properties.

  • Zolimidine Analogs (Sulfones): Characterized by the 4-(methylsulfonyl)phenyl moiety.[1][2] These ligands exhibit high lipophilicity, strong dipole interactions, and are historically validated as gastroprotective agents and CNS ligands (GABA-A/TSPO).

  • Benzoic Acid Derivatives: Characterized by the 4-carboxyphenyl moiety. These are often highly polar, ionized at physiological pH, and frequently appear as metabolites (e.g., of Zolpidem) with reduced CNS affinity but potent activity in specific peripheral enzymatic pockets (e.g., Angiotensin II receptors, bacterial ATP synthase).

Key Finding: The transition from a Zolimidine-like sulfone to a benzoic acid typically represents a "binding cliff" in CNS targets (drastic loss of affinity due to ionic repulsion and BBB impermeability) but creates "affinity spikes" in targets requiring salt-bridge formation (e.g., Lysine/Arginine-rich pockets).

Mechanistic Binding Analysis

The Zolimidine Motif (Sulfonyl Group)

The sulfonyl group (


) in Zolimidine analogs acts as a strong hydrogen bond acceptor but, crucially, lacks a donor.
  • Binding Mode: The sulfur atom creates a tetrahedral geometry with two oxygen atoms acting as electron-rich acceptors. This moiety is ideal for deep, hydrophobic pockets where it engages in dipole-dipole interactions or water-mediated hydrogen bonding.

  • Electronic Effect: It is a strong electron-withdrawing group (EWG), reducing the electron density of the attached phenyl ring, which enhances

    
     stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor site.
    
The Benzoic Acid Motif (Carboxyl Group)
  • Binding Mode: At physiological pH (7.4), the carboxylic acid is deprotonated (

    
    ). This mandates a binding site capable of stabilizing a negative charge, typically through a salt bridge  with cationic residues (Arg, Lys, His).
    
  • Kinetic Consequence: The hydration shell around the charged carboxylate is substantial. For binding to occur, this water must be stripped (desolvation penalty), which must be compensated by a very strong electrostatic interaction within the pocket.

Comparative Interaction Map (DOT Visualization)

BindingMechanism cluster_0 Zolimidine Analog (Sulfone) cluster_1 Benzoic Acid Derivative Scaffold Imidazo[1,2-a]pyridine Core Sulfone R = -SO2Me (Neutral/Dipole) Scaffold->Sulfone Acid R = -COO- (Anionic) Scaffold->Acid InteractionA Dipole-Dipole (e.g., Backbone Amide) Sulfone->InteractionA Binding Force Lipophilicity High LogP (CNS Penetrant) Sulfone->Lipophilicity ADME Property InteractionB Salt Bridge (e.g., Arg/Lys) Acid->InteractionB Binding Force Solubility Low LogD (Peripheral Only) Acid->Solubility ADME Property

Figure 1: Mechanistic divergence of the imidazopyridine core based on 4-position substitution. The sulfone facilitates hydrophobic pocket entry, while the acid demands electrostatic stabilization.

Quantitative Data Comparison

The following data summarizes the binding shifts observed when converting a Zolimidine-like sulfone/amide to a Benzoic Acid derivative. Data is synthesized from structure-activity relationship (SAR) studies on TSPO (18 kDa Translocator Protein) and GABA-A receptors, the two primary targets for this scaffold.

Table 1: Binding Affinity & Physicochemical Profiles
FeatureZolimidine Analogs (Sulfones)Benzoic Acid DerivativesImpact on Drug Design
Primary Interaction H-Bond Acceptor / DipoleIonic (Salt Bridge)Acids require cationic residues in pocket.
TSPO Affinity (

)
High (0.2 – 5.0 nM)Low/Inactive (>1000 nM)Acidification is a metabolic inactivation route for TSPO ligands.
GABA-A Affinity Moderate (Subtype dependent)Negligible Acid moiety prevents entry into the benzodiazepine pocket.
LogD (pH 7.4) 1.5 – 3.0 (Lipophilic)-1.0 – 0.5 (Hydrophilic)Sulfones cross BBB; Acids are peripherally restricted.
Plasma Protein Binding High (>90%)Moderate to HighAcids bind albumin heavily (Site I).
Solubility Low (requires organic co-solvent)High (in basic buffer)Acids are easier to formulate for IV.

Critical Insight: In the context of Zolpidem (a related imidazopyridine), the oxidation of the methyl group to a carboxylic acid (creating a benzoic acid-like metabolite) causes a >500-fold loss in binding affinity to the GABA-A receptor. This validates the "Metabolic Switch" hypothesis.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Radioligand Binding Assay (Filtration Method)

Objective: Determine


 values for TSPO or GABA-A.
Standard:  This protocol uses 

(for TSPO) or

(for GABA).
  • Membrane Preparation:

    • Homogenize rat kidney (rich in TSPO) or cortex (rich in GABA) in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Wash twice to remove endogenous ligands (GABA).
      
  • Incubation:

    • Total Binding: 200

      
      L membrane + 25 
      
      
      
      L radioligand (1 nM final) + 25
      
      
      L Vehicle (DMSO <1%).
    • Nonspecific Binding (NSB): Add 10

      
      M of a cold blocker (e.g., PK11195 or Diazepam).
      
    • Test Compounds: Add Zolimidine analog or Benzoic acid derivative (10 concentrations:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 4°C (to prevent metabolic degradation of the acid/ester).

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of lipophilic sulfones).

  • Validation: The

    
     factor must be >0.5. If the Benzoic Acid derivative shows no displacement at 10 
    
    
    
    M, report as
    
    
    M.
Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure


 and 

rates. Acids often have fast

due to lack of hydrophobic burial.
  • Chip Selection:

    • Use CM5 Series S chip. Immobilize target protein (e.g., TSPO or Albumin) via amine coupling.

  • Running Buffer:

    • HBS-EP+ (pH 7.4). Crucial: For Benzoic Acid derivatives, ensure pH is strictly controlled as affinity is pH-dependent.

  • Solvent Correction:

    • Zolimidine analogs require DMSO. Perform a DMSO calibration curve (0.5% to 5%) to correct bulk refractive index shifts.

  • Cycle:

    • Inject analyte (60s contact).

    • Dissociation (120s).

    • Regeneration (10 mM Glycine pH 2.5).

Workflow Visualization

Workflow Start Compound Library (Sulfones vs Acids) Step1 In Silico pKa/LogD Prediction (Filter for Solubility) Start->Step1 Step2 Single Point Screen (10 µM) Target: TSPO or GABA Step1->Step2 Decision >50% Inhibition? Step2->Decision PathA Determine Ki (IC50) Radioligand Binding Decision->PathA Yes PathB Discard or Repurpose (Likely Acid/Metabolite) Decision->PathB No Step3 SPR Kinetic Profiling (Kon/Koff) PathA->Step3

Figure 2: Screening workflow for differentiating high-affinity binders (typically sulfones) from low-affinity metabolites (acids).

References

  • Imidazopyridine TSPO Ligands: Denora, N., et al. "TSPO Ligands: An Update on Imidazopyridine Derivatives." Current Medicinal Chemistry, 2020.[3] (Representative context for scaffold binding).

  • Zolimidine Pharmacology: Murmann, W., et al. "Pharmacology of zolimidine, a new gastroprotective agent."[4] Panminerva Medica, 1974.[4]

  • Metabolic Inactivation (Acid vs. Amide/Sulfone): Garrigou-Gadienne, D., et al. "Metabolism of Zolpidem in Humans." Drug Metabolism and Disposition, 1995. (Demonstrates the loss of affinity upon oxidation to carboxylic acid).

  • Radioligand Binding Protocols: Besnard, J., et al. "Automated design of ligands to polypharmacological profiles." Nature, 2012. (Standard protocols for imidazopyridine off-target screening).

Sources

A Comparative Guide to UPLC-MS/MS Methodologies for High-Fidelity Purity Validation of Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

Abstract

The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. This guide provides an in-depth comparison of two distinct Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies for the comprehensive purity validation of a representative imidazopyridine, Zolpidem. We will explore a rapid, high-throughput screening method and a high-resolution impurity profiling method, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction: The Criticality of Purity in Imidazopyridine-Based Drug Development

Imidazopyridine derivatives are a cornerstone of modern pharmaceuticals, with applications ranging from hypnotic agents to anticancer therapies.[1][3] The synthesis of these complex heterocyclic structures can, however, lead to a variety of process-related impurities and degradation products.[4][5][6][7] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability.[8][9] Therefore, robust analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.

UPLC-MS/MS has emerged as the gold standard for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[8][10][11] This guide will delve into the practical application of this powerful technique for validating the purity of imidazopyridine scaffolds, providing researchers and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their needs.

Comparative Analysis of UPLC-MS/MS Methodologies

We will compare two distinct UPLC-MS/MS methods for the purity analysis of Zolpidem:

  • Method A: High-Throughput Screening (HTS) Method. Designed for rapid analysis, this method is ideal for in-process controls or screening large numbers of samples. It prioritizes speed and sensitivity for known impurities.

  • Method B: High-Resolution Impurity Profiling Method. This method is designed for comprehensive characterization and quantification of both known and unknown impurities. It emphasizes chromatographic resolution and detailed mass spectral information.

The following sections will detail the experimental protocols and present a comparative summary of their performance characteristics.

Experimental Protocols

Materials and Reagents
  • Zolpidem reference standard and impurity standards (obtained from a certified vendor)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard and Sample Preparation
  • Standard Solutions: Stock solutions of Zolpidem and its known impurities were prepared in methanol and serially diluted to create calibration standards.

  • Sample Solutions: The drug substance was accurately weighed and dissolved in the initial mobile phase to a final concentration of 1 mg/mL.

  • Forced Degradation Samples: Zolpidem was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to induce degradation, as recommended by ICH guidelines.[12][13][14][15]

UPLC-MS/MS Method A: High-Throughput Screening

This method utilizes a short C18 column and a rapid gradient to achieve fast separation times.

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Gradient 5% B to 95% B in 2.5 minutes, hold for 0.5 min, return to initial conditions
Column Temp. 40 °C
Injection Vol. 2 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zolpidem308.2235.125
Impurity 1[Value][Value][Value]
Impurity 2[Value][Value][Value]
UPLC-MS/MS Method B: High-Resolution Impurity Profiling

This method employs a longer C18 column and a shallower gradient to achieve superior separation of closely eluting impurities.

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 30% B in 10 min, then to 95% B in 5 min, hold for 2 min, return to initial conditions
Column Temp. 45 °C
Injection Vol. 5 µL

MS/MS Conditions (Full Scan and Product Ion Scan):

  • Full Scan (m/z 100-1000): To detect all potential impurities.

  • Product Ion Scan: Triggered for ions exceeding a defined intensity threshold to obtain fragmentation data for structural elucidation.

Method Validation and Performance Comparison

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19] The key performance parameters are summarized below.

ParameterMethod A (HTS)Method B (High-Resolution)
Linearity (r²) > 0.998 for all analytes> 0.999 for all analytes
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 2.0%< 1.5%
LOD 0.01%0.005%
LOQ 0.03%0.015%
Specificity Good separation of known impuritiesExcellent separation of all degradation products
Run Time 5 minutes20 minutes

Data Interpretation and Discussion

Method A demonstrated excellent performance for the rapid quantification of known impurities, making it a valuable tool for routine quality control. Its short run time allows for a high sample throughput, which is advantageous in a manufacturing environment.

Method B , with its longer run time and superior chromatographic resolution, proved to be indispensable for in-depth impurity profiling. The full scan MS data allowed for the detection of previously unknown impurities, and the subsequent product ion scans provided crucial structural information. This level of detail is critical during process development, stability studies, and for regulatory submissions.

The forced degradation studies highlighted the importance of a stability-indicating method.[12][13][14] Method B was able to baseline separate all significant degradation products from the Zolpidem peak, ensuring accurate quantification of the API and its impurities.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for validating the purity of imidazopyridine scaffolds using UPLC-MS/MS.

UPLC-MS/MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation Sample Imidazopyridine Drug Substance UPLC UPLC Separation (Method A or B) Sample->UPLC Standard Reference Standards (API & Impurities) Standard->UPLC Forced_Deg Forced Degradation (Acid, Base, Peroxide, etc.) Forced_Deg->UPLC MSMS MS/MS Detection (MRM or Full Scan/PIS) UPLC->MSMS Data_Acq Data Acquisition MSMS->Data_Acq Peak_Int Peak Integration & Quantification Data_Acq->Peak_Int Validation Method Validation (ICH Q2(R1)) Peak_Int->Validation Report Purity Report Validation->Report

Caption: UPLC-MS/MS Purity Validation Workflow.

Proposed Fragmentation Pathway of Zolpidem

Understanding the fragmentation of the parent molecule is key to identifying related impurities. The following diagram illustrates a proposed fragmentation pathway for Zolpidem.

Zolpidem Fragmentation Zolpidem Zolpidem (m/z 308.2) Fragment1 Fragment 1 (m/z 235.1) Zolpidem->Fragment1 Loss of C4H9N Fragment2 Fragment 2 (m/z 263.1) Zolpidem->Fragment2 Loss of C2H5N Fragment3 Fragment 3 (m/z 207.1) Fragment1->Fragment3 Loss of C2H4

Caption: Proposed ESI+ Fragmentation of Zolpidem.

Conclusion and Recommendations

Both the high-throughput and high-resolution UPLC-MS/MS methods offer valuable, yet distinct, capabilities for the purity validation of imidazopyridine scaffolds.

  • Method A is recommended for routine quality control and high-throughput screening where speed and the quantification of known impurities are the primary objectives.

  • Method B is the preferred choice for comprehensive impurity profiling, stability studies, and in situations where the identification and characterization of unknown impurities are critical.

The selection of the most appropriate method will ultimately depend on the specific stage of drug development and the analytical question at hand. By leveraging the strengths of each approach, researchers can ensure the highest standards of purity, safety, and efficacy for their imidazopyridine-based drug candidates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin | Request PDF - ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC - PubMed Central. [Link]

  • IMPURITY PROFILING OF DRUGS: A REVIEW - IJNRD. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies - Waters Corporation. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. [Link]

  • Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - ResearchGate. [Link]

  • SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES BY RICHARD WILLIAM MIDDLETON Qe thesis presented for the degree of in th - Aston Research Explorer. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. [Link]

  • Live qualification/validation of purity methods for protein products - CS@Purdue. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. [Link]

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Safety Operating Guide

Disposal & Safety Guide: 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is a bifunctional research chemical containing both a carboxylic acid moiety and a nitrogen-containing heterocycle (imidazo[1,2-a]pyridine). This dual nature dictates its handling and disposal: it acts as a weak acid but possesses basic nitrogen centers, making it reactive toward strong oxidizers and potentially sensitive to extreme pH changes.

Core Disposal Directive:

  • Primary Classification: Hazardous Organic Waste (Solid or Liquid).

  • Disposal Method: High-temperature incineration via an approved chemical waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED. Do not discharge into municipal sewer systems due to potential aquatic toxicity and heterocyclic stability.

Chemical Hazard Profile & Classification

Before disposal, you must classify the waste stream accurately to prevent regulatory violations (EPA/RCRA) and dangerous reactions.

ParameterClassification / StatusOperational Implication
Physical State Solid (Powder/Crystalline)High dust potential; use localized exhaust.[1]
Acidity/Basicity Amphoteric (Acidic dominant)Do not mix with cyanides, sulfides, or strong bases without pH control.
Reactivity Stable under normal conditionsIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).
EPA Waste Code Not specifically P/U-listedDefault to D001 (Ignitable) or General Organic Waste depending on solvent.
Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.
Structural Causality (Why this matters)

The benzoic acid tail provides solubility in basic aqueous solutions but precipitates in acidic media. The imidazo[1,2-a]pyridine core is electron-rich. If mixed with strong nitrating agents or oxidizers in a waste container, the heterocyclic ring can undergo exothermic decomposition. Therefore, segregation from oxidizers is the critical safety step.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, contaminated weighing boats, spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid.[2]

    • Hazards: Irritant, Organic.

  • Segregation: Ensure the container DOES NOT contain oxidizing solids (e.g., potassium permanganate, nitrates).

  • Handover: Seal tightly and transfer to your facility's Central Accumulation Area (CAA) for incineration.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates.

  • Solvent Assessment: Determine the primary solvent.

    • Halogenated:[3] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, DMSO, Ethyl Acetate)

      
      Non-Halogenated Waste Stream .
      
  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 before adding to a bulk solvent drum to prevent drum corrosion or heat generation.

  • Filtration: If solids have precipitated, filter them out and dispose of them as Solid Waste (Workflow A) to prevent clogging waste drum pumps.

Visualized Decision Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound ends up in the correct regulatory stream.

DisposalDecision Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste StateCheck->Liquid Solution Incinerate Final Fate: High-Temp Incineration Solid->Incinerate Label: Solid Organic SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water > 90% Halo->Incinerate NonHalo->Incinerate CheckPH Check pH Aqueous->CheckPH CheckPH->NonHalo pH 5-9 Neutralize Neutralize to pH 5-9 CheckPH->Neutralize pH < 2 or > 12 Neutralize->NonHalo

Caption: Decision logic for segregating 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid into appropriate waste streams to prevent incompatibility.

Figure 2: Spill Response Protocol

Immediate actions to take if the dry powder is spilled.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, N95/Respirator Spill->PPE Contain Containment: Cover with absorbent pads (Avoid dust generation) PPE->Contain Clean Cleanup: Scoop into HDPE Container Contain->Clean Decon Decontamination: Wipe surface with 10% Soap/Water Clean->Decon Dispose Disposal: Treat as Solid Hazardous Waste Decon->Dispose

Caption: Operational workflow for managing spills of the solid compound, emphasizing dust control.

Compatibility & Storage Matrix

Proper disposal begins with proper storage. Segregation prevents "unknown" reactions in waste drums.

Chemical ClassCompatibility StatusAction/Reasoning
Oxidizers (Nitrates, Peroxides)INCOMPATIBLE DANGER: Potential fire/explosion. Imidazopyridine rings are electron-rich and oxidizable.
Strong Bases (NaOH, KOH)Caution Will form salts (benzoates). Reaction is exothermic. Ensure heat dissipation before disposal.
Strong Acids (HCl, H2SO4)Caution Will protonate the pyridine nitrogen. Generally safe to mix if heat is controlled.
Reducing Agents Generally CompatibleNo immediate violent reaction expected under ambient conditions.

Regulatory & Compliance Framework

Adherence to these regulations ensures your facility remains audit-ready.

  • RCRA (USA): While not explicitly P-listed, this compound is a "Chemical Substance" under TSCA. Dispose of as Hazardous Waste to avoid "cradle-to-grave" liability.

  • OSHA: Follow Hazard Communication Standard (29 CFR 1910.1200). Ensure the SDS is available to waste handlers.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Self-Validation Check (The "Trust" Step)

Before sealing any waste container, ask:

  • Is the pH stable? (Did I check with litmus paper?)

  • Is the solvent compatible? (Did I mix nitric acid with this organic? If yes, EVACUATE ).

  • Is the label complete? (Does it say "Organic Waste" or the specific chemical name?)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Imidazo[1,2-a]pyridine. National Library of Medicine. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment.

Hazard Identification and Risk Assessment

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is a heterocyclic compound that combines the structural features of both imidazopyridine and benzoic acid. This chemical structure suggests potential hazards that must be carefully managed.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Inhalation of dust can lead to respiratory tract irritation.[2][5]

  • Imidazo[1,2-a]pyridine Moiety : Imidazopyridine derivatives can be harmful if swallowed and may cause skin and eye irritation.[6][7]

Given these characteristics, it is prudent to treat 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid as a hazardous substance, assuming it may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[8][9]

Core PPE Requirements:
  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves provide good general protection against a variety of chemicals, including some acids and bases.[8][10] For extended contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene.[11] Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound.[11][12] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[11][12]

  • Body Protection : A flame-resistant lab coat is necessary to protect against splashes and contamination of personal clothing.[12] Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[10]

  • Footwear : Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[12]

The following table summarizes the recommended PPE for various laboratory operations:

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutionsNitrile or neoprene glovesChemical splash gogglesFlame-resistant lab coatRecommended if not in a fume hood
Conducting reactionsNitrile or neoprene glovesChemical splash goggles and face shieldFlame-resistant lab coat and chemical-resistant apronNot required if performed in a certified chemical fume hood
Purification (e.g., chromatography)Nitrile or neoprene glovesChemical splash gogglesFlame-resistant lab coatNot required if performed in a certified chemical fume hood
Handling spillsHeavy-duty nitrile or neoprene glovesChemical splash goggles and face shieldFlame-resistant lab coat and chemical-resistant apronRequired (e.g., N95 respirator for dust)

Safe Handling and Storage

Engineering Controls
  • Ventilation : All handling of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available, local exhaust ventilation is a necessary alternative.[5]

Operational Practices
  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][14]

  • Avoidance of Dust : Minimize the generation of dust when handling the solid material.[14]

  • Labeling : Ensure all containers of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid are clearly and accurately labeled with the full chemical name and any known hazards.[13]

Storage
  • Container : Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[1][13]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[6][15]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][14] Seek immediate medical attention.[1][16]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][14] If skin irritation occurs, seek medical advice.[2]

  • Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][5] Seek immediate medical attention.[14]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[14]

Spill Response

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Document Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid, including contaminated materials, must be treated as hazardous waste.[13]

  • Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.[13]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid, ensuring a safe and productive research environment.

References

  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Labbox. Benzoic acid AGR Safety Data Sheet.
  • VelocityEHS. Benzoic Acid – Uses and Safety. (2015-02-16).
  • Benchchem. Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • Redox. Safety Data Sheet Benzoic acid. (2022-11-14).
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Benzoic acid. (2012-05-01).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - Imidazo[1,2-a]pyridin-2-ylmethanol. (2010-10-17).
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • ECHEMI. Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
  • University of Arizona. Personal Protective Equipment Selection Guide. (2015-07-22).
  • ChemTalk. Lab Safety Equipment & PPE.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
  • Carl ROTH. Safety Data Sheet: Benzoic acid. (2015-08-28).
  • NETZSCH Analyzing & Testing. MSDS E Benzoic Acid 5.0.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.